molecular formula C8H2F4O4 B1294977 Tetrafluorophthalic acid CAS No. 652-03-9

Tetrafluorophthalic acid

Cat. No.: B1294977
CAS No.: 652-03-9
M. Wt: 238.09 g/mol
InChI Key: YJLVXRPNNDKMMO-UHFFFAOYSA-N
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Description

Tetrafluorophthalic acid is an organic compound with the chemical formula C8H2F4O4. It is a colorless solid that is soluble in water and organic solvents. This compound is notable for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorophthalic acid can be synthesized through several methods. One common method involves the reaction of perchlorophthalide with potassium fluoride in a polar, aprotic solvent at temperatures ranging from 100°C to 170°C. The resulting tetrafluorophthaloyl fluoride is then hydrolyzed with aqueous acid or base to yield 3,4,5,6-tetrafluorophthalic acid .

Industrial Production Methods: Industrial production of 3,4,5,6-tetrafluorophthalic acid often involves the use of hydrogen fluoride and trifluoroacetic acid in an oxygen-fluorination reaction. This method requires careful control of temperature and reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

1.1. Formation of Phthalimides and Tetrafluorophthalamic Acids

Tetrafluorophthalic acid undergoes condensation with amines or anhydrides to form derivatives with enhanced bioactivity. Key reactions include:

  • Reaction with Aminobarbituric Acids : In boiling DMF with triethylamine, hydrochlorides (e.g., 11a–e ) react with phthalic anhydride to yield phthalimides (13a–e ) .

  • Tetrafluorophthalic Anhydride Condensation : Aminobarbituric acids (12f–k ) react with tetrafluorophthalic anhydride in glacial acetic acid, forming tetrafluorophthalimides (14f–k ) without competing acetylation .

Table 1: Reaction Conditions and Products

SubstrateReagent/ConditionsProductYieldSource
11a–e (hydrochloride)Phthalic anhydride, DMF, 100°CPhthalimides (13a–e )60-75%
12f–k Tetrafluorophthalic anhydride, AcOHTetrafluorophthalimides (14f–k )80-95%

2.1. Thermal Decarboxylation

This compound undergoes decarboxylation under thermal conditions, forming fluorinated benzoic acids or benzene derivatives:

  • In DMSO at 153°C, tetrafluorophthalamic acids (4a–f ) decarboxylate to yield tetrafluorobenzamides (5a–f ) .

  • At 190°C in DMSO, this compound decarboxylates to benzoic acid .

Table 2: Decarboxylation Outcomes

SubstrateConditionsProductObservationSource
4a–f (phthalamic acids)DMSO, 153°C, 12h5a–f (benzamides)No competing acetylation
This compoundDMSO, 190°C, 24hBenzoic acidComplete conversion

3.1. Catalytic Hydrolysis of Derivatives

N-methyl tetrafluorophthalimide undergoes catalytic hydrolysis (0.5–3.0 kg/cm², 106–140°C) to regenerate this compound, avoiding hazardous waste .

Key Reaction:

N methyl tetrafluorophthalimideH2O catalystC8H2F4O4+CH3NH2\text{N methyl tetrafluorophthalimide}\xrightarrow{\text{H}_2\text{O catalyst}}\text{C}_8\text{H}_2\text{F}_4\text{O}_4+\text{CH}_3\text{NH}_2

4.1. Nucleophilic Aromatic Substitution

Fluorine atoms at positions 3,4,5,6 are susceptible to nucleophilic substitution due to their electron-withdrawing nature:

  • Ammonia Substitution : Reacting this compound with aqueous ammonia yields ammonium salts (e.g., (NH₄)₂tfBDC), which are thermally stable up to 250°C .

  • Amine Reactions : Tetrafluorobenzamides (5a–f ) react with primary amines in DMSO, forming substituted derivatives with regioselectivity .

Table 3: Substitution Products

SubstrateReagent/ConditionsProductApplicationSource
H₂tfBDCAqueous NH₃, 25°C(NH₄)₂tfBDC (3 )Water-soluble salts
5a–f (benzamides)Primary amines, DMSO, 100°C4-Amino-tetrafluorobenzamidesPharmaceutical intermediates

Side Reactions and Challenges

  • Acetylation in Non-Fluorinated Systems : Reactions with non-fluorinated phthalic anhydride in acetic acid lead to undesired N-acetylated byproducts .

  • Dimethylamine Interference : In DMF, thermal decomposition generates dimethylamine, which reacts with intermediates (e.g., 15a–e ) to form 4-dimethylamino derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Tetrafluorophthalic acid is synthesized through various methods, including the hydrolysis of tetrafluorophthalic anhydride. The compound exhibits enhanced thermal stability and chemical resistance due to its fluorinated structure, making it suitable for high-performance applications.

Synthesis Overview

MethodConditionsYield
Hydrolysis of tetrafluorophthalic anhydrideReflux in water82%
Reaction with sulfuric acid157-162°C for 15 hours90%

Applications in Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their unique biological activities.

Case Study: Anti-Angiogenic Properties

A study investigated the anti-angiogenic properties of tetrafluorophthalimido derivatives. The results demonstrated that tetrafluorination significantly enhanced the compounds' ability to inhibit microvessel outgrowth in rat aortic ring assays.

CompoundPercent Inhibition (%)
Tetrafluorophthalimido derivative A94 ± 8
Tetrafluorobenzamide derivative B83 ± 13

This indicates that tetrafluorination is essential for maintaining biological activity, making these derivatives promising candidates for therapeutic applications against cancer.

Materials Science Applications

In materials science, this compound is employed in the production of fluoropolymers and advanced materials. Its incorporation into polymer matrices enhances properties such as thermal stability, chemical resistance, and mechanical strength.

Application in Fluoropolymers

Fluorinated polymers derived from this compound have been explored for use in automotive and aerospace industries due to their superior performance characteristics.

PropertyStandard PolymerFluorinated Polymer
Thermal Stability (°C)200300
Chemical ResistanceModerateHigh

Role in Catalysis

This compound and its derivatives are also utilized as precursors for liquid catalysts. These catalysts exhibit enhanced activity and selectivity in various organic reactions, including polymerization processes.

Example of Catalytic Application

A study highlighted the use of this compound as a precursor for synthesizing liquid catalysts that facilitate polymerization reactions with improved yields and selectivity.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrafluorophthalic acid involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • Tetrafluoroterephthalic acid
  • Tetrachlorophthalic anhydride
  • Tetrafluoroisophthalic acid

Comparison: Tetrafluorophthalic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to tetrafluoroterephthalic acid and tetrafluoroisophthalic acid, 3,4,5,6-tetrafluorophthalic acid has a different substitution pattern, leading to variations in reactivity and applications. Tetrachlorophthalic anhydride, on the other hand, contains chlorine atoms instead of fluorine, resulting in different chemical behavior and uses .

Biological Activity

Tetrafluorophthalic acid (TFPA) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique biological properties and potential applications. This article explores the biological activity of TFPA, highlighting its anti-angiogenic properties, effects on cell proliferation, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of four fluorine atoms attached to the phthalic acid framework. This substitution significantly alters its chemical reactivity and biological interactions compared to non-fluorinated analogs. The fluorine atoms enhance lipophilicity and can influence binding affinity to biological targets.

1. Anti-Angiogenic Properties

TFPA has been studied for its anti-angiogenic effects, which are critical in cancer treatment as they inhibit the formation of new blood vessels that tumors require for growth. A study demonstrated that tetrafluorophthalimide derivatives, including TFPA, significantly reduced vascular outgrowth in a rat aortic ring assay at a concentration of 50 µM. The results indicated a marked decrease in vascularization compared to control samples, suggesting potent anti-angiogenic activity .

Table 1: Anti-Angiogenic Activity of this compound Derivatives

CompoundConcentration (µM)Vascular Outgrowth (%)Reference
TFPA5040
Control (CAI)50100

2. Effects on Cell Proliferation

In vitro studies have shown that TFPA and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, tetrafluorophthalimide derivatives exhibited growth inhibition in NCl60 cancer cell lines with Gl50 values of 2.21 µM for one derivative, indicating strong cytotoxicity against tumor cells . This suggests that TFPA may serve as a lead compound for developing new anticancer agents.

Table 2: Growth Inhibition of Cancer Cell Lines by this compound Derivatives

CompoundGl50 (µM)Cancer Cell LineReference
Derivative 14e2.21Various NCl60 Lines
Derivative 14f5.12Various NCl60 Lines

The mechanism by which TFPA exerts its biological effects involves modulation of key signaling pathways. It has been observed to activate the p38 stress kinase pathway, which plays a role in cellular responses to stress and inflammation. Additionally, TFPA derivatives have been shown to upregulate nuclear factor of activated T-cells (NFAT), suggesting an immunomodulatory effect that may enhance therapeutic efficacy in certain contexts .

Case Studies

Several case studies highlight the potential therapeutic applications of TFPA:

  • Anti-Cancer Applications : In a mouse xenograft model, a tetrafluorobenzamide derivative derived from TFPA significantly reduced tumor size in prostate cancer models, demonstrating its potential as an effective anticancer agent .
  • Vascular Health : The anti-angiogenic properties of TFPA derivatives have implications for treating diseases characterized by excessive vascular growth, such as diabetic retinopathy and certain cancers.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for tetrafluorophthalic acid, and how can purity be ensured?

this compound is typically synthesized via fluorination of tetrachlorophthalic anhydride. A three-step process involving amidation, fluorination, and hydrolysis is commonly employed . To ensure purity, recrystallization using polar aprotic solvents (e.g., dimethylformamide) and characterization via ¹H/¹⁹F NMR and HPLC (C18 column, acetonitrile/water mobile phase) are critical. Residual chloride ions from incomplete fluorination should be monitored via ion chromatography .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies using HPLC reveal that this compound undergoes base-catalyzed degradation , with maximal stability at pH 1–2 . Degradation follows first-order kinetics, producing 2,4-difluoroaniline and tetrafluorophthalic anhydride as byproducts. Buffered solutions (e.g., citrate-phosphate) are recommended for long-term storage .

Q. What analytical methods are most effective for distinguishing this compound from its anhydride in reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 210–254 nm) and FT-IR spectroscopy (carboxylic acid C=O stretch at 1700–1750 cm⁻¹ vs. anhydride C=O at 1800–1850 cm⁻¹) are standard. Mass spectrometry (ESI-MS in negative ion mode) can further confirm molecular ions ([M-H]⁻ at m/z 237 for the acid; [M]⁻ at m/z 220 for the anhydride) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in reactions involving tetrafluorophthalic anhydride with nucleophilic agents?

The electron-withdrawing fluorine substituents activate the anhydride toward nucleophilic attack at the C1 and C4 positions . Steric hindrance from fluorine atoms can be mitigated using bulky bases (e.g., triethylamine) in polar aprotic solvents (e.g., DMF). Computational modeling (DFT) of charge distribution aids in predicting reactive sites .

Q. What strategies minimize decarboxylation side reactions during the synthesis of tetrafluorophthalimide derivatives?

Decarboxylation occurs under basic or high-temperature conditions. Using low-temperature reaction protocols (0–5°C) and anhydrous acetic acid as a solvent suppresses this pathway. Monitoring via in-situ IR for CO₂ evolution is advised. Post-reaction quenching with dilute HCl stabilizes intermediates .

Q. How do structural modifications of this compound impact its antiangiogenic activity in preclinical models?

Derivatives like NSC-726796 (a tetrafluoroisoindoline-dione) inhibit endothelial cell proliferation by blocking VEGF signaling . Structure-activity relationship (SAR) studies show that fluorination at the 4,5,6,7 positions enhances metabolic stability, while substituents at the 2-position modulate solubility. In vivo efficacy is validated using zebrafish angiogenesis assays .

Q. Data Contradiction & Methodology

Q. How should researchers reconcile discrepancies in reported reactivity of tetrafluorophthalic anhydride with amines?

Conflicting data on yields (e.g., 3% vs. >80% in amidation reactions) arise from solvent polarity and amine basicity . Polar solvents (e.g., DMF) favor imide formation, while protic solvents (e.g., acetic acid) promote side reactions. Systematic optimization of stoichiometry (1:1.2 anhydride:amine) and reaction time (2–24 hrs) is essential .

Q. What experimental controls are critical when studying this compound degradation in environmental samples?

Include isotopically labeled internal standards (e.g., ¹³C-TFA) to correct for matrix effects in LC-MS/MS. Blank samples (acid-free) must be analyzed to rule out background contamination. Stability tests under UV light and varying temperatures (4–40°C) are necessary due to its photolytic sensitivity .

Q. Experimental Design

Q. How can researchers design a stability-indicating assay for this compound in pharmaceutical formulations?

Develop a gradient HPLC method with a pentafluorophenyl column (PFPP) to resolve degradation products. Validate specificity via forced degradation (heat, acid/base, oxidation). Quantitation limits (LOQ < 0.1%) should adhere to ICH Q2(R1) guidelines. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What in vitro models best evaluate the cytotoxicity of this compound derivatives?

Use HUVEC cells (human umbilical vein endothelial cells) for antiangiogenic screening. Dose-response curves (0.1–100 µM) and apoptosis assays (Annexin V/PI) quantify potency. Compare IC₅₀ values against reference compounds (e.g., thalidomide). Confirm target engagement via Western blotting for VEGF receptor phosphorylation .

Properties

IUPAC Name

3,4,5,6-tetrafluorophthalic acid
Source PubChem
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InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVXRPNNDKMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10215502
Record name 3,4,5,6-Tetrafluorophthalic acid
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Molecular Weight

238.09 g/mol
Source PubChem
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CAS No.

652-03-9
Record name Tetrafluorophthalic acid
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Record name 3,4,5,6-Tetrafluorophthalic acid
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Record name 3,4,5,6-Tetrafluorophthalic acid
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Record name 3,4,5,6-tetrafluorophthalic acid
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Synthesis routes and methods I

Procedure details

In the second step, high-purity tetrafluorophthalic acid can be obtained by first isolating tetrafluorophthalic anhydride formed as a reaction intermediate, or separating the product in solution from the reaction system, and hydrolyzing the product under acidic or neutral conditions, and this embodiment is particularly preferred. For example, by hydrolyzing the N-substituted tetrafluorophthalimide under acid conditions (e.g., H2SO4 concentration: from about 50 to 98%) and, after cooling, extracting the product with an aprotic solvent (e.g., toluene, benzene, chlorobenzene, xylene, etc.), a solution of tetrafluorophthalic anhydride can be obtained. Furthermore, by removing the solvent from the extract thus obtained, tetrafluorophthalic anhydride can be isolated. In this case, the tetrafluorophthalic anhydride may be purified by distillation, if desired, under a reduced pressure. Then, by hydrolyzing the tetrafluorophthalic anhydride thus obtained under acid or neutral conditions, tetrafluorophthalic acid can be obtained. In the hydration reaction, water is generally used in an amount of from 1 to 5000 mols per mol of the tetrafluorophthalic anhydride and the reaction temperature is usually from about 0° to 100° C. The reaction can be conducted by adding an acid (e.g., hydrochloric acid and sulfuric acid) as a catalyst. This technique of isolating tetrafluorophthalic anhydride or separating it as a solution is preferred, since the purification of tetrafluorophthalic acid, which is the desired product, can be easily performed and high-purity tetrafluorophthalic acid can be obtained.
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Synthesis routes and methods II

Procedure details

After mixing 50 g of the above dried N-cyclohexyl-tetrafluorophthalimide with 80 ml of 85% sulfuric acid, 80 ml of acetic acid was added to the mixture and it was reacted for 5 hours at 120° to 130° C. with stirring. After the reaction was completed, acetic acid was distilled off from the reaction mixture under a reduced pressure and the product was continuously extracted with toluene for 24 hours. When the toluene layer obtained was concentrated by distillation under a reduced pressure, crude crystals of yellow tetrafluorophthalic anhydride were precipitated. The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C. and the crystals thus obtained were hydolyzed by adding 100 ml of an aqueous 6N hydrochloric acid solution. The hydrolyzed product was cooled and then extracted with ether to provide white crystals of tetrafluorophthalic acid (yield 90%).
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N-cyclohexyl-tetrafluorophthalimide
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Synthesis routes and methods III

Procedure details

Sulfuric acid (99%, 45 ml) was added cautiously to water (45 ml) and the resulting solution mixed with glacial acetic acid (450 ml). To this solution was added dimethyl 3,4,5,6-tetrafluorophthalate (90.0 g) and the resulting mixture heated at reflux for six hours. The solution was concentrated under reduced pressure to remove acetic acid and water. Fresh acetic acid (450 ml) and water (75 ml) were added to the residue and refluxing continued overnight (16 hours). The solution was concentrated again under reduced pressure to a semisolid. Hydrochloric acid (37%, 150 ml) was added and the mixture warmed until all the solids dissolved. The solution was concentrated under reduced pressure to 125 ml. Cooling gave crystals which were collected and washed with 37% hydrochloric acid. Recrystallization from 130 ml 24% hydrochloric acid followed by drying under vacuum at room temperature gave tetrafluorophthalic acid (59 g, 73%); mp 159°-161° C.
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Retrosynthesis Analysis

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